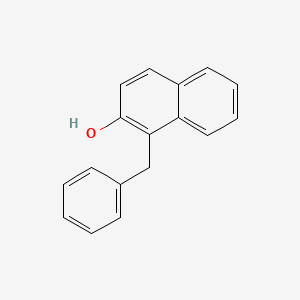![molecular formula C15H28O5 B13957367 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate CAS No. 64058-37-3](/img/structure/B13957367.png)
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of applications.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a component in certain biological buffers.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes present in various biological systems. The released acetic acid and alcohol can then participate in further biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Ethylhexyl)oxy]ethanol: This compound is similar in structure but lacks the acetyloxy group.
2-Ethylhexyl acetate: It has a similar ester functional group but differs in the alcohol component.
Uniqueness
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is unique due to its combination of the 2-ethylhexyl group and the acetyloxy group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, particularly in fields requiring both hydrophobic and hydrophilic characteristics .
Propiedades
Número CAS |
64058-37-3 |
|---|---|
Fórmula molecular |
C15H28O5 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
2-(2-ethylhexoxy)ethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C15H28O5/c1-5-7-8-14(6-2)11-18-9-10-19-15(17)12(3)20-13(4)16/h12,14H,5-11H2,1-4H3 |
Clave InChI |
VTBPOFSDLYKXGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COCCOC(=O)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



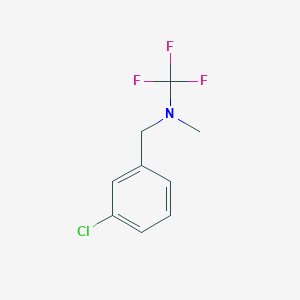
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
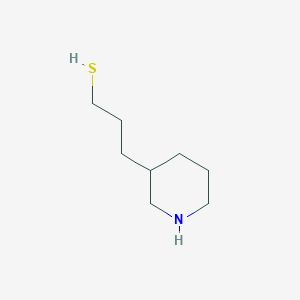


![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
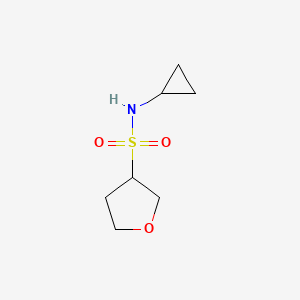


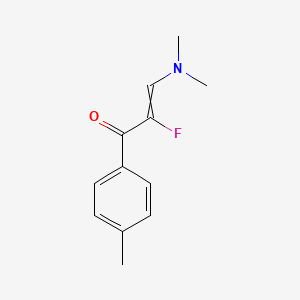

![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
